![molecular formula C19H25N7O B2379848 3-[(1-{1,6-二甲基-1H-吡唑并[3,4-d]嘧啶-4-基}哌啶-4-基)甲基]-5,6-二甲基-3,4-二氢嘧啶-4-酮 CAS No. 2201872-65-1](/img/structure/B2379848.png)
3-[(1-{1,6-二甲基-1H-吡唑并[3,4-d]嘧啶-4-基}哌啶-4-基)甲基]-5,6-二甲基-3,4-二氢嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one” is a derivative of pyrimidine and fused pyrimidine . Pyrimidine ring and its fused derivatives including pyrazolo [3,4- d ]pyrimidine have received much interest due to their diverse biological potential .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been reported to encompass pharmacological potential . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in the biologically active compounds and like a bioisostere of natural purine .Chemical Reactions Analysis
These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .科学研究应用
抗菌和抗肿瘤潜力
研究表明,与所讨论的化学结构相关的化合物表现出显着的抗菌和抗癌特性。例如,Deohate 和 Palaspagar(2020)进行的一项研究合成了嘧啶连接的吡唑杂环化合物,并评估了它们的杀虫和抗菌潜力。这表明此类化合物在开发新的抗菌剂中的用途 (Deohate 和 Palaspagar,2020).
Rahmouni 等人(2016)的另一项研究合成了新型吡唑并嘧啶衍生物,并评估了它们作为抗癌和抗 5-脂氧合酶剂的活性,突出了这些化合物在癌症治疗中的潜力 (Rahmouni 等人,2016).
抗癌活性
Abdellatif 等人(2014)进一步强调了其在肿瘤学中的潜力,合成了新的吡唑并[3,4-d]嘧啶-4-酮衍生物,并测试了它们对 MCF-7 人乳腺癌细胞系的抗肿瘤活性。大多数化合物表现出显着的抗肿瘤活性,表明它们作为癌症治疗剂的潜力 (Abdellatif 等人,2014).
生物学评估和合成技术
对相关化合物的合成及其生物学评估进行了进一步的研究。例如,Rahmouni 等人(2014)专注于合成 N-取代吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物的新型异恶唑啉和异恶唑。他们的研究有助于理解适用于这些化合物的化学合成技术 (Rahmouni 等人,2014).
药物开发
该化合物也在药物开发的背景下进行了研究。Verhoest 等人(2012)详细介绍了 PDE9A 抑制剂(同一化学家族中的衍生物)的设计和发现,该抑制剂已进入临床试验,说明了该化合物在治疗应用中的潜力 (Verhoest 等人,2012).
抗病毒和细胞毒性剂
El-Subbagh 等人(2000)合成了一系列化合物,包括吡唑并[3,4-d]嘧啶,并筛选了它们的体外抗病毒和抗肿瘤活性。这项研究展示了该化合物在开发新的抗病毒和细胞毒性剂方面的潜力 (El-Subbagh 等人,2000).
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells . The compound’s impact on other biochemical pathways is currently unknown and may be a subject of future research.
Result of Action
The compound has shown significant cytotoxic activities against various cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
属性
IUPAC Name |
3-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-5,6-dimethylpyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-12-13(2)20-11-26(19(12)27)10-15-5-7-25(8-6-15)18-16-9-21-24(4)17(16)22-14(3)23-18/h9,11,15H,5-8,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXDHHMGOBWRNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)C3=NC(=NC4=C3C=NN4C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。